Methyl icosa-5,8,11-trienoate

Catalog No.
S1509329
CAS No.
14602-39-2
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl icosa-5,8,11-trienoate

CAS Number

14602-39-2

Product Name

Methyl icosa-5,8,11-trienoate

IUPAC Name

methyl icosa-5,8,11-trienoate

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3

InChI Key

AESHPAQQBZWZMS-UHFFFAOYSA-N

SMILES

Array

Synonyms

Mead Acid methyl ester

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC

Cis-5,8,11-Eicosatrienoic acid methyl ester is a fatty acid methyl ester.

Methyl icosa-5,8,11-trienoate (CAS 14602-39-2), commonly known as Mead acid methyl ester, is a 20-carbon omega-9 polyunsaturated fatty acid methyl ester (FAME). In lipidomics and clinical biochemistry, it is the definitive analytical reference standard for quantifying the compensatory lipid synthesis that occurs during essential fatty acid deficiency (EFAD) [1]. By providing a stable, highly lipophilic, and volatile derivative of Mead acid, this compound allows laboratories to accurately calibrate gas chromatography-mass spectrometry (GC-MS) instruments for complex lipid profiling without the handling, tailing, and thermal stability issues associated with free fatty acids [2].

Substituting Methyl icosa-5,8,11-trienoate with its free acid counterpart (Mead acid) or closely related C20:3 FAME isomers critically compromises analytical workflows. Free Mead acid possesses a highly polar carboxyl group that induces severe intermolecular hydrogen bonding, leading to poor volatility, irreversible column adsorption, and severe peak tailing in gas chromatography [1]. Furthermore, substituting with generic in-class isomers like Dihomo-gamma-linolenic acid methyl ester (20:3n-6) is invalid for diagnostic procurement; the n-6 isomer represents normal dietary metabolism and cannot function as the specific n-9 biomarker required to calculate the triene:tetraene ratio (Holman index) [2].

Enhanced Volatility and Peak Symmetry in Gas Chromatography

In gas chromatography-mass spectrometry (GC-MS) workflows, the free acid form of Mead acid suffers from strong intermolecular hydrogen bonding, leading to low volatility and severe peak tailing. Conversion to or direct procurement of Methyl icosa-5,8,11-trienoate eliminates the free carboxyl group, yielding sharp, symmetrical chromatographic peaks and allowing complete vaporization at standard injection temperatures (e.g., 250°C) without the risk of thermal degradation [1].

Evidence DimensionChromatographic peak symmetry and volatility
Target Compound DataSharp, symmetrical peaks with complete vaporization at 250°C
Comparator Or BaselineFree Mead acid (exhibits severe peak tailing and thermal degradation risks)
Quantified DifferenceElimination of hydrogen-bonding-induced peak tailing and column adsorption
ConditionsGC-MS lipid profiling at standard injection temperatures

Procuring the methyl ester form is mandatory for accurate, reproducible quantification of trace lipids in automated GC-MS pipelines.

Absolute Isomeric Specificity for the Holman Index

The biochemical diagnosis of Essential Fatty Acid Deficiency (EFAD) relies on the triene:tetraene ratio (Holman index), which specifically compares the levels of Mead acid (20:3n-9) to arachidonic acid (20:4n-6). Utilizing Methyl icosa-5,8,11-trienoate as the analytical reference standard provides the exact retention time and mass fragmentation pattern required to distinguish it from in-class isomers like Dihomo-gamma-linolenic acid methyl ester (20:3n-6), which do not indicate EFAD [1].

Evidence DimensionDiagnostic biomarker specificity for EFAD
Target Compound DataSpecific n-9 isomer representing compensatory EFAD metabolism
Comparator Or BaselineDihomo-gamma-linolenic acid methyl ester (n-6 isomer representing normal metabolism)
Quantified DifferenceComplete differentiation of the n-9 EFAD biomarker from n-6 dietary metabolites
ConditionsClinical lipidomic profiling and Holman index calculation

Buyers must procure this exact n-9 isomer to validate EFAD diagnostic assays, as n-6 or n-3 isomers will completely invalidate the triene:tetraene ratio.

Differential Substrate Behavior in Lipoxygenase Assays

In biochemical assays targeting inflammatory pathways, Methyl icosa-5,8,11-trienoate functions as a general lipoxygenase (LOX) inhibitor and a differential substrate. Compared to Arachidonic acid methyl ester, which is rapidly metabolized into downstream pro-inflammatory eicosanoids, the Mead acid derivative lacks the specific n-6 double bond architecture required for typical LOX-mediated leukotriene synthesis, thereby halting the enzymatic cascade .

Evidence DimensionLipoxygenase (LOX) pathway activation
Target Compound DataActs as a LOX inhibitor and non-productive substrate
Comparator Or BaselineArachidonic acid methyl ester (rapidly converted to active eicosanoids)
Quantified DifferencePrevention of downstream leukotriene synthesis
ConditionsIn vitro lipoxygenase enzymatic assays

Selecting this compound allows researchers to effectively block or isolate specific LOX pathways without triggering unwanted eicosanoid synthesis in the assay medium.

Clinical Lipidomics and EFAD Diagnostics

Methyl icosa-5,8,11-trienoate is the essential FAME reference standard for quantifying the triene:tetraene ratio (Holman index) in patient serum or animal model samples, directly leveraging its isomeric specificity to confirm essential fatty acid deficiency [1].

GC-MS Method Calibration for Polyunsaturated Lipids

Due to its high volatility and resistance to column tailing compared to free fatty acids, this compound is ideal for calibrating gas chromatography instruments and establishing retention time indices for complex lipid mixtures [2].

Enzymatic Pathway Mapping and LOX Inhibition

Utilized in in vitro biochemical assays to study the substrate specificity of desaturase and elongase enzymes, or applied as a general lipoxygenase inhibitor to isolate specific inflammatory pathways without generating downstream eicosanoids .

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Exact Mass

320.271530387 Da

Monoisotopic Mass

320.271530387 Da

Heavy Atom Count

23

Appearance

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid

UNII

8Y3T4RA34E

Wikipedia

(5Z,8Z,11Z)-methyl 5,8,11-eicosatrienoate

Dates

Last modified: 04-14-2024
1. H. Kawashima et al. “Production of 5,8,11-Eicosatrienoic Acid (Mead Acid) by a D6 Desaturation Activity-Enhanced Mutant Derived from a D12Desaturase-Defective Mutant of an Arachidonic Acid-Producing Fungus, Mortierella alpina 1S-4” Applied and Environmental Microbiology, Vol. 63(5) pp.1820-1825, 19972. T. Hamazaki et al. “The Depressive Effects of 5,8,11-Eicosatrienoic Acid (20:3n-9) on Osteoblasts” Lipids, Vol. 44 pp. 97-102, 20093. M. Lagarde et al. “Potentiating Effect of 5,8,11-Eicosatrienoic Acid on Human Platelet Aggregation” Lipids, Vol. 18(4) pp. 291-294, 1983

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